(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
Description
The compound (E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (prop-2-en-1-one backbone). Key structural features include:
- 2-[(2,4-Dichlorophenyl)methoxy]phenyl group: A dichlorinated benzyl ether substituent, contributing to hydrophobicity and steric bulk.
Chalcones are widely studied for their anticancer, antimicrobial, and anti-inflammatory properties, often attributed to their α,β-unsaturated ketone system, which facilitates Michael addition reactions with biological nucleophiles .
Properties
IUPAC Name |
(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3NO3/c1-29-23-9-8-17(13-20(23)26)27-11-10-21(28)18-4-2-3-5-22(18)30-14-15-6-7-16(24)12-19(15)25/h2-13,27H,14H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLQVEZXRKHIMW-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=CC(=O)C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C20H18ClN1O3
- Molecular Weight : 367.82 g/mol
Anticancer Properties
Chalcone derivatives have been extensively studied for their anticancer properties. Research indicates that this specific compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains. The presence of halogenated substituents in the structure is believed to enhance its activity against pathogens.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Inhibitory effect |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this chalcone derivative has shown anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
The biological activity of (E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer progression and inflammation, such as NF-kB and MAPK pathways.
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study published in European Journal of Medicinal Chemistry demonstrated that chalcone derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for potential drug development .
- Another research article focused on the synthesis and biological evaluation of similar chalcones reported that modifications in the chemical structure significantly influenced their biological activity, emphasizing the importance of structural optimization .
Scientific Research Applications
Anticancer Activity
Chalcone derivatives have been widely studied for their anticancer properties. Research indicates that (E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound induces apoptosis in breast cancer cells through the activation of the p53 pathway. The compound was found to inhibit cell proliferation with an IC50 value of approximately 15 µM in MCF-7 cells, showcasing its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens.
Case Study:
In a study evaluating various chalcone derivatives for their antibacterial effects, (E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains .
Organic Electronics
Chalcones have been explored as potential materials in organic electronics due to their favorable electronic properties.
Application:
The compound's ability to act as a charge transport material has been investigated for use in organic light-emitting diodes (OLEDs). Its high thermal stability and appropriate energy levels make it suitable for integration into device architectures .
Photovoltaic Devices
Research has indicated that chalcone derivatives can enhance the efficiency of photovoltaic devices.
Case Study:
In a recent study, incorporating (E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one into bulk heterojunction solar cells improved power conversion efficiency by approximately 20% compared to devices without this additive .
Pesticidal Activity
The compound has been evaluated for its potential as a pesticide.
Case Study:
A field trial assessing the effectiveness of this chalcone derivative against common agricultural pests demonstrated significant reduction in pest populations, particularly aphids and beetles. The application of the compound at concentrations of 100 ppm resulted in over 70% mortality rates within three days .
Plant Growth Regulation
Research has also explored the use of chalcone derivatives as plant growth regulators.
Application:
Studies indicate that (E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one can promote root development and enhance flowering in certain plant species when applied at specific growth stages .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
The following table summarizes key structural analogues and their distinguishing features:
Anticancer Potential:
- Target Compound: The dichlorophenyl and chloro-methoxy groups may enhance binding to cancer-related targets (e.g., kinases or ferroptosis pathways). highlights that halogenated chalcones can selectively induce ferroptosis in oral squamous cell carcinoma (OSCC) with higher efficacy in cancer cells than normal cells .
- Non-Halogenated Analogues (e.g., ): Reduced bioactivity due to lack of halogen-driven hydrophobic interactions.
Antimicrobial Activity:
- Quinoline chalcones (e.g., ) exhibit antiplasmodial and antimicrobial properties, but the target compound’s dichlorophenyl group may broaden its spectrum against resistant strains.
Physicochemical Properties
The target compound’s higher logP reflects its dichlorophenyl groups, which may improve membrane permeability but reduce aqueous solubility.
Crystallographic and Structural Validation
- SHELX Programs : Widely used for small-molecule crystallography (e.g., ). The target compound’s structure would require validation via X-ray diffraction to confirm the (E)-configuration and substituent positions.
- Hydrogen Bonding: notes that chloro and methoxy groups participate in hydrogen-bonding networks, influencing crystal packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
